5-Ethyl-2-(pyridin-3-yl)indoline
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Overview
Description
5-Ethyl-2-(pyridin-3-yl)indoline is a heterocyclic compound that belongs to the indoline family Indoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(pyridin-3-yl)indoline typically involves the following steps:
Formation of the Indoline Core: The indoline core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone under acidic conditions.
Introduction of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a pyridin-3-yl boronic acid reacts with a halogenated indoline derivative in the presence of a palladium catalyst.
Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-2-(pyridin-3-yl)indoline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Substituted indoline derivatives with various functional groups.
Scientific Research Applications
5-Ethyl-2-(pyridin-3-yl)indoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-2-(pyridin-3-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole: A parent compound with a simpler structure.
2-(Pyridin-3-yl)indoline: Lacks the ethyl group at the 5-position.
5-Ethylindoline: Lacks the pyridin-3-yl group.
Uniqueness
5-Ethyl-2-(pyridin-3-yl)indoline is unique due to the presence of both the ethyl group at the 5-position and the pyridin-3-yl group at the 2-position. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H16N2 |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
5-ethyl-2-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H16N2/c1-2-11-5-6-14-13(8-11)9-15(17-14)12-4-3-7-16-10-12/h3-8,10,15,17H,2,9H2,1H3 |
InChI Key |
AHPUFHXZXQIVCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(C2)C3=CN=CC=C3 |
Origin of Product |
United States |
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